Predicted Lipophilicity Advantage Over Unsubstituted and 4-Chlorophenyl Analog Scaffolds
The compound's predicted lipophilicity (XLogP3-AA = 1.7) [1] positions it in a favorable range for oral absorption and blood-brain barrier penetration according to Lipinski's Rule of Five. This contrasts with the unsubstituted parent scaffold (2-oxo-1,2-dihydropyridine-3-carbonitrile), which has a significantly lower LogP (-0.17) [2], potentially limiting its membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Unsubstituted 2-oxo-1,2-dihydropyridine-3-carbonitrile (LogP = -0.17) |
| Quantified Difference | ΔLogP ≈ 1.87 (Target compound is significantly more lipophilic) |
| Conditions | Computed properties: PubChem XLogP3-AA vs. experimental LogP from vendor database. |
Why This Matters
A higher lipophilicity suggests improved passive membrane permeability, making it a more suitable starting point for optimizing orally bioavailable drug candidates compared to less lipophilic alternatives.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 813558, 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/147269-06-5 View Source
- [2] ChemBase. (n.d.). 2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from https://www.chembase.cn View Source
